

Pharmacological Profile of NL-1: A Technical Guide

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Compound of Interest

Compound Name: NL-1

Cat. No.: B2861794

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Introduction

NL-1 is a novel small molecule inhibitor of mitoNEET, a [2Fe-2S] redox-sensitive mitochondrial outer membrane protein.[1][2] Emerging research has highlighted the therapeutic potential of **NL-1** in distinct pathological contexts, primarily in the treatment of drug-resistant B-cell acute lymphoblastic leukemia (ALL) and in providing neuroprotection against cerebral ischemia/reperfusion injury.[1][3] This technical guide provides a comprehensive overview of the pharmacological profile of **NL-1**, detailing its mechanism of action, quantitative pharmacological data, and the experimental protocols used to elucidate its activity.

Core Pharmacological Data

Binding Affinity and In Vitro Efficacy

NL-1 demonstrates direct binding to mitoNEET and exhibits potent cytotoxic effects against a panel of ALL cell lines. Its binding affinity and inhibitory concentrations are summarized below.

Parameter	Value	Cell Line / System	Citation
Binding Affinity (Ki)			
Site 1	4.78 μ M	Liver Mitochondrial Suspensions	[2]
Site 2	2.77 μ M	Liver Mitochondrial Suspensions	[2]
IC50 (Binding)	0.9 μ M	[3H]-rosiglitazone displacement	[2]
IC50 (Cell Viability)			
REH	47.35 μ M	Human ALL Cell Line	[1][2]
REH/Ara-C (drug-resistant)	56.26 μ M	Human ALL Cell Line	[1][2]
SUP-B15	29.48 μ M	Human ALL Cell Line	[1]
TOM-1	~60 μ M	Human ALL Cell Line	[1]
JM1	~60 μ M	Human ALL Cell Line	[1]
NALM-1	~60 μ M	Human ALL Cell Line	[1]
NALM-6	94.26 μ M	Human ALL Cell Line	[1]
BV-173	~60 μ M	Human ALL Cell Line	[1]
IC50 (Oxidative Stress)	5.95 μ M	Neuronal cells (N2A) - H2O2 production	[4]

In Vivo Efficacy

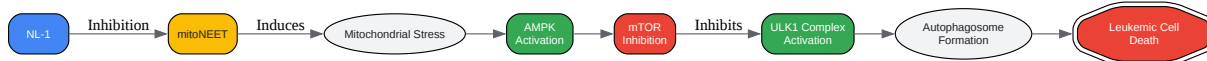
NL-1 has demonstrated significant therapeutic effects in preclinical animal models of ALL and ischemic stroke.

Indication	Animal Model	Dosing Regimen	Key Outcomes	Citation
Acute Lymphoblastic Leukemia	NSG mice with TOM-1-luciferase xenograft	10 mg/kg, i.p., daily for 5 days	Antileukemic activity	[1][5]
Ischemic Stroke	Murine t-MCAO model	10 mg/kg, i.p., at reperfusion	43% reduction in infarct volume, 68% reduction in edema	[4]
Ischemic Stroke	Aged female rats with t-MCAO	10 mg/kg, i.v., at reperfusion	Markedly improved survival, reduced infarct volume and hemispheric swelling	[3]

Mechanism of Action

Inhibition of mitoNEET and Induction of Autophagy in Leukemia

NL-1 exerts its antileukemic effects by directly inhibiting mitoNEET, leading to the activation of the autophagic pathway.[1] This programmed cell death is crucial for its efficacy in drug-resistant ALL cells. The proposed signaling cascade is illustrated below.



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Caption: **NL-1** induced autophagy signaling pathway in leukemic cells.

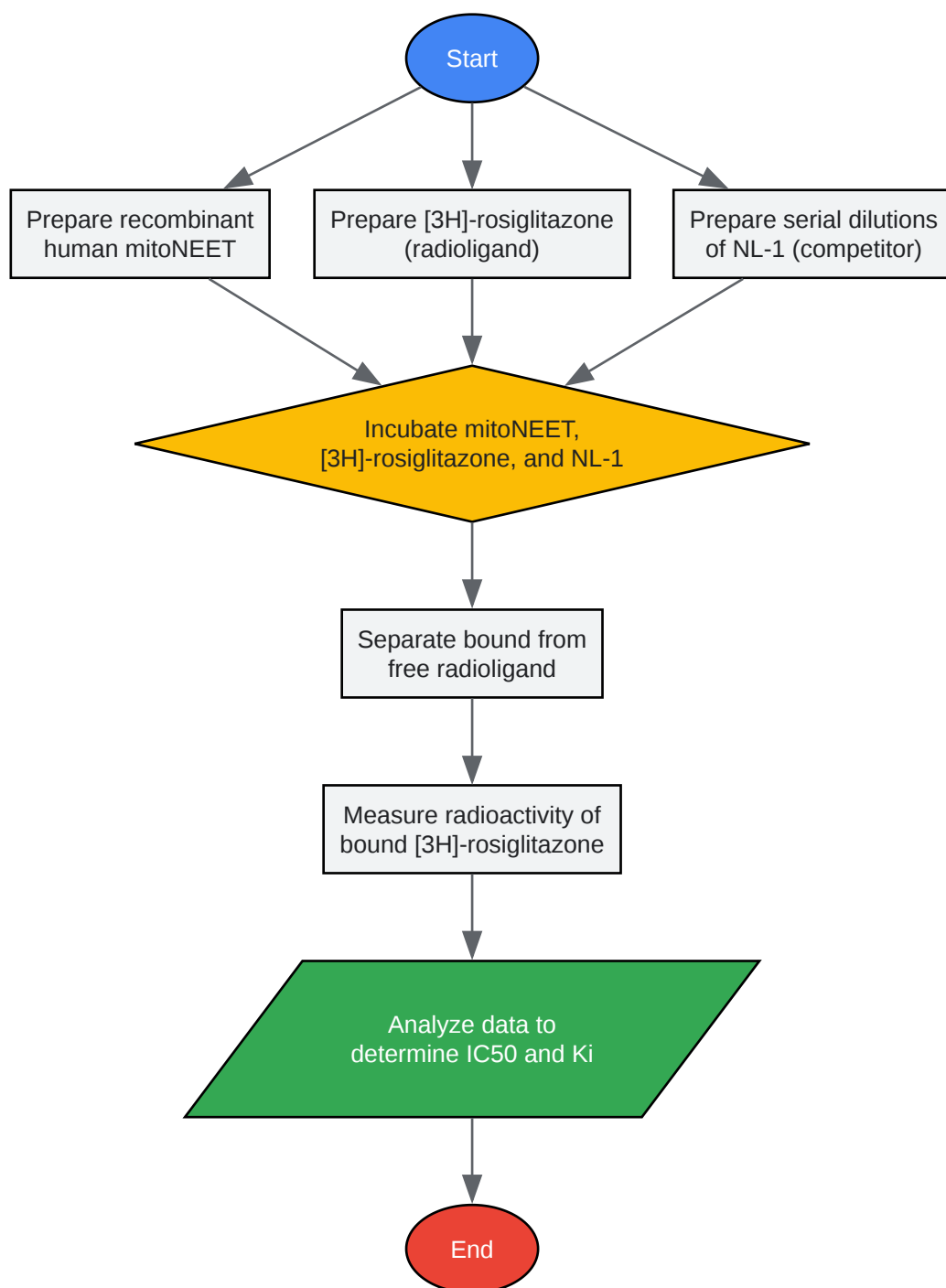
Neuroprotection in Ischemia/Reperfusion Injury

In the context of ischemic stroke, **NL-1**'s inhibition of mitoNEET is neuroprotective. By modulating mitochondrial function, **NL-1** reduces oxidative stress and cell death in neuronal tissues following reperfusion.

Experimental Protocols

[3H]-Rosiglitazone Displacement Binding Assay

This assay is employed to determine the binding affinity of **NL-1** to its molecular target, mitoNEET.



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Caption: Workflow for the [3H]-rosiglitazone displacement binding assay.

Methodology:

- **Preparation of Reagents:** Recombinant human mitoNEET is prepared and purified. A stock solution of [3H]-rosiglitazone is diluted to a working concentration. Serial dilutions of **NL-1** are prepared.
- **Incubation:** In a multi-well plate, a fixed concentration of recombinant mitoNEET and [3H]-rosiglitazone are incubated with varying concentrations of **NL-1**.
- **Separation:** The reaction mixture is filtered through a membrane that retains the protein-ligand complexes, separating them from the unbound radioligand.
- **Quantification:** The radioactivity of the filters is measured using a scintillation counter.
- **Data Analysis:** The data is plotted as the percentage of specific binding versus the concentration of **NL-1**. The IC₅₀ value is determined from the resulting dose-response curve, and the K_i value is calculated using the Cheng-Prusoff equation.^[2]

Cell Viability Assay

The cytotoxic effect of **NL-1** on ALL cell lines is determined using a Cell Counting Kit-8 (CCK-8) assay.

Methodology:

- **Cell Seeding:** ALL cell lines (e.g., REH, REH/Ara-C) are seeded in 96-well plates at a density of 5×10^4 cells/well.^[2]
- **Treatment:** Cells are treated with a range of concentrations of **NL-1** (e.g., 10-100 μ M) for 72 hours.^[1]
- **CCK-8 Addition:** CCK-8 reagent is added to each well and incubated for a specified period.
- **Absorbance Measurement:** The absorbance at 450 nm is measured using a microplate reader.
- **Data Analysis:** Cell viability is expressed as a percentage of the untreated control. The IC₅₀ value is calculated from the dose-response curve.

In Vivo Mouse Model of Acute Lymphoblastic Leukemia

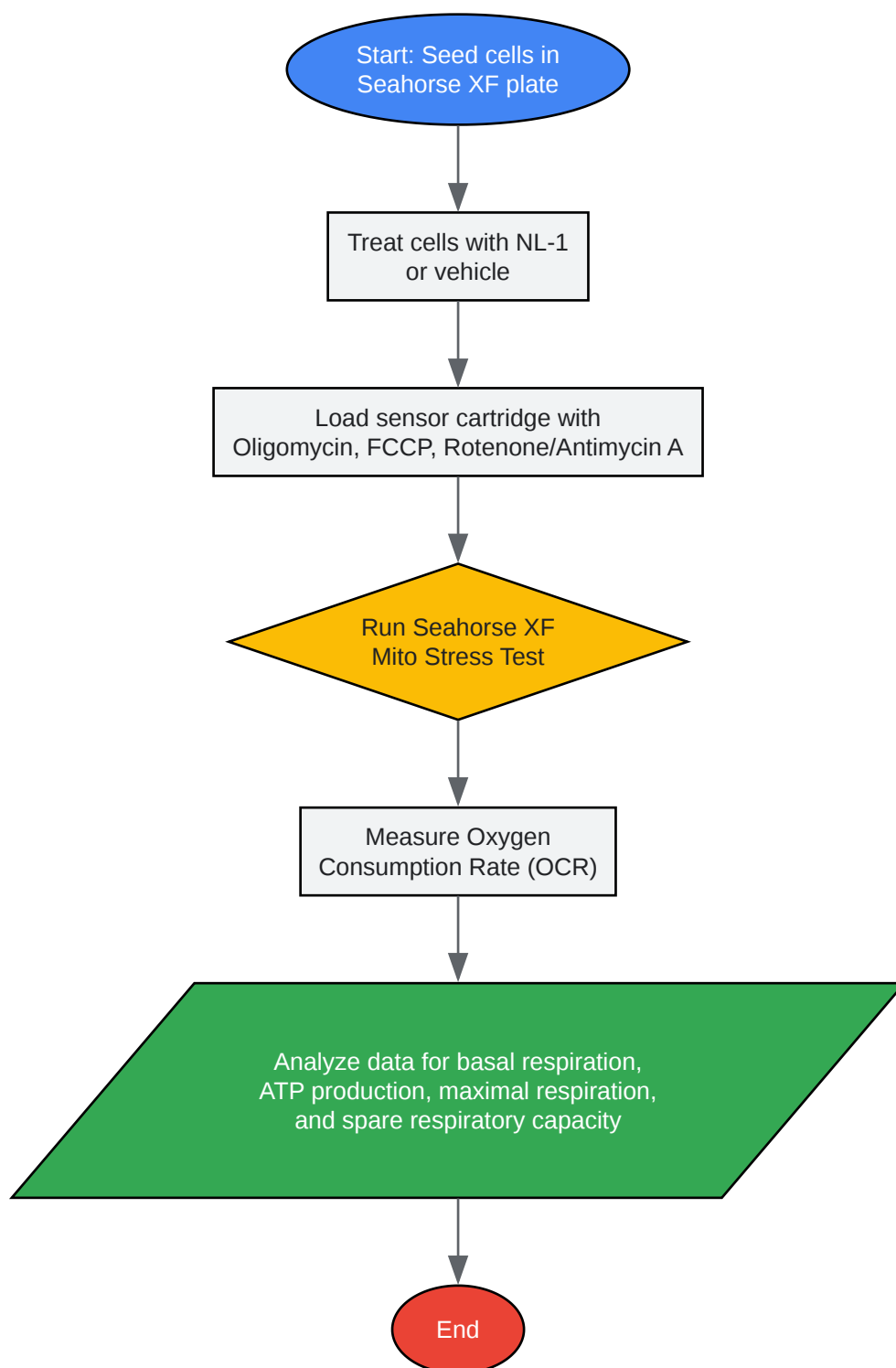
The antileukemic activity of **NL-1** in vivo is assessed using a xenograft mouse model.

Methodology:

- Animal Model: Female NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice are used.[\[1\]](#)
- Cell Inoculation: TOM-1 cells expressing luciferase are injected intravenously into the mice.
[\[1\]](#)
- Treatment: Once leukemia is established, mice are treated with **NL-1** (10 mg/kg) or vehicle control via intraperitoneal injection daily for 5 days.[\[5\]](#)
- Monitoring: Tumor burden is monitored by bioluminescence imaging.
- Endpoint Analysis: At the end of the study, mice are euthanized, and tissues can be collected for further analysis.

Seahorse XF Mito Stress Test

The effect of **NL-1** on mitochondrial respiration is evaluated using the Seahorse XF Analyzer.



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Caption: Experimental workflow for the Seahorse XF Mito Stress Test.

Methodology:

- **Cell Culture:** Cells are seeded in a Seahorse XF cell culture microplate.
- **Treatment:** Cells are treated with **NL-1** or vehicle control for a specified duration.
- **Assay Setup:** The sensor cartridge is loaded with sequential injectors containing oligomycin, FCCP, and a mixture of rotenone and antimycin A.
- **Measurement:** The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) in real-time before and after the injection of each compound.
- **Data Analysis:** Key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity, are calculated from the OCR data.

Conclusion

NL-1 is a promising pharmacological agent with a well-defined mechanism of action targeting mitoNEET. Its demonstrated efficacy in preclinical models of acute lymphoblastic leukemia and ischemic stroke warrants further investigation and development. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of **NL-1**.

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